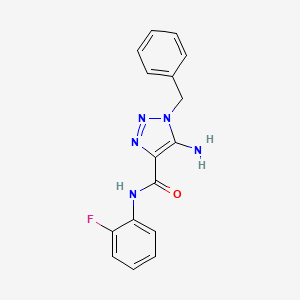

![molecular formula C17H13N5O B2827217 N-[4-(1H-pyrazol-3-yl)phenyl]-1H-1,3-benzodiazole-5-carboxamide CAS No. 1206990-04-6](/img/structure/B2827217.png)

N-[4-(1H-pyrazol-3-yl)phenyl]-1H-1,3-benzodiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

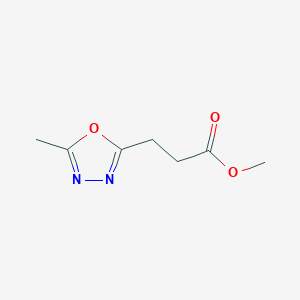

The compound is a complex organic molecule that contains a pyrazole ring and a benzodiazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Benzodiazole is a type of organic compound consisting of a benzene ring fused to a diazole ring .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, pyrazole compounds are generally synthesized using strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazole and benzodiazole rings. Pyrazole has a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Scientific Research Applications

Antimicrobial and Anticancer Activities

A study by Senthilkumar, Umarani, and Satheesh (2021) synthesized a compound similar in structure to the queried chemical, demonstrating significant antibacterial and antifungal activities, as well as anticancer potential against breast cancer cells (Gopal Senthilkumar, C. Umarani, & D. Satheesh, 2021). This indicates a promising avenue for the application of such compounds in treating infections and cancer.

Carbonic Anhydrase Inhibition

Another research avenue is explored by Büyükkıdan et al. (2013), who synthesized novel metal complexes of a structurally related compound. These complexes exhibited strong inhibitory properties against carbonic anhydrase, a crucial enzyme for physiological processes (Nurgün Büyükkıdan, M. Bülbül, R. Kasımoğulları, & B. Büyükkıdan, 2013). This highlights the compound's potential in developing new therapeutic agents targeting enzyme-related disorders.

Synthesis and Characterization

Research on the synthesis and characterization of related compounds provides foundational knowledge for further application in medicinal chemistry. For instance, a study by Idrees, Kola, and Siddiqui (2019) on novel pyrazole-carboxamide derivatives emphasized their antibacterial activity, suggesting the versatility of these compounds in developing antimicrobial agents (M. Idrees, S. Kola, & N. Siddiqui, 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .

Biochemical Pathways

The compound affects the biochemical pathways associated with the RyR. The RyR plays a crucial role in muscle contraction and neuronal signaling by controlling the release of calcium ions. Therefore, the activation of this receptor by the compound could disrupt these processes, leading to the death of the insect .

Pharmacokinetics

The compound’s insecticidal activities against diamondback moth (plutella xylostella) suggest that it has good bioavailability .

Result of Action

The compound’s action on the RyR leads to a disruption in the normal functioning of the insect’s muscles and neurons. This results in the death of the insect, making the compound an effective insecticide .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s insecticidal activity could vary depending on the concentration used . .

properties

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O/c23-17(12-3-6-15-16(9-12)19-10-18-15)21-13-4-1-11(2-5-13)14-7-8-20-22-14/h1-10H,(H,18,19)(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPJIGLTHVCKOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

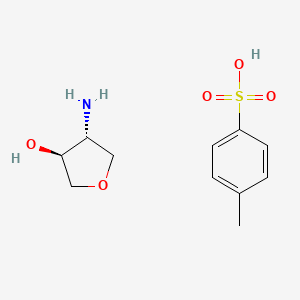

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2827134.png)

![N-[3-(1-aminoethyl)phenyl]benzamide](/img/structure/B2827139.png)

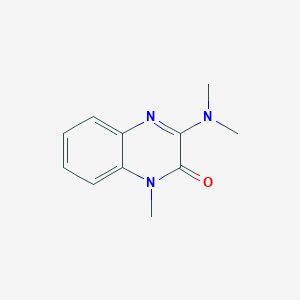

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide](/img/structure/B2827144.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole](/img/structure/B2827147.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2827150.png)

![N-(3,4-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2827151.png)

![methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B2827152.png)